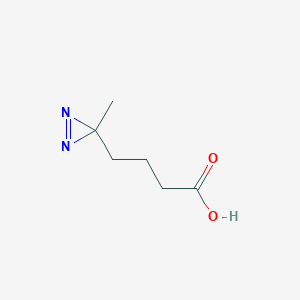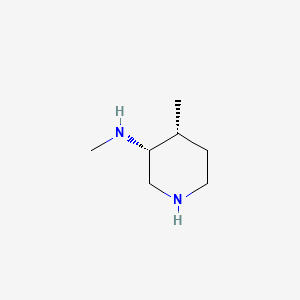
4-(3-methyl-3H-diazirin-3-yl)butanoic acid
Descripción general
Descripción
4-(3-methyl-3H-diazirin-3-yl)butanoic acid is a chemical compound with the molecular formula C6H10N2O2 . It is a highly sensitive photocross-linker, activated at 300 nm for the preparation of photoactivatable biological probes .
Molecular Structure Analysis
The molecular structure of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can be represented by the InChI code: 1S/C6H10N2O2/c1-6(7-8-6)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10) . This indicates that the molecule consists of a diazirine ring (a three-membered ring containing two nitrogen atoms and one carbon atom) attached to a butanoic acid group .Physical And Chemical Properties Analysis
4-(3-methyl-3H-diazirin-3-yl)butanoic acid is a liquid at room temperature . It has a melting point of 14-16 degrees Celsius . The compound has a molecular weight of 142.16 .Aplicaciones Científicas De Investigación
Photoaffinity Labeling in Biological Research
4-(3-methyl-3H-diazirin-3-yl)butanoic acid: is widely utilized in photoaffinity labeling, a technique employed to study molecular interactions within biological systems . The compound acts as a photoreactive probe that, upon UV irradiation, forms covalent bonds with nearby amino acid residues in proteins. This allows for the precise mapping of ligand-receptor interactions, providing insights into the structural and functional aspects of biomolecules.
Drug Discovery and Development
In drug discovery, 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can be incorporated into pharmacophores to create photoactivatable drugs . These compounds can be activated by light at specific wavelengths to bind irreversibly to their targets, offering a method to control drug activity spatially and temporally. This approach is particularly useful in reducing off-target effects and improving the therapeutic index of drugs.
Proteomics and Protein Engineering
This diazirine derivative is instrumental in proteomics for identifying protein-protein interactions and conformational changes upon ligand binding . By cross-linking proteins in their native state, researchers can capture transient interactions and conformations, which are crucial for understanding protein function and engineering proteins with novel properties.
Material Science and Surface Chemistry
The compound’s ability to form covalent bonds upon light exposure makes it valuable in material science for surface functionalization . It can be used to immobilize biomolecules on various substrates, creating bioactive surfaces for biosensor applications, tissue engineering, and the development of biocompatible materials.
Chemical Biology and Bioconjugation Techniques
In chemical biology, 4-(3-methyl-3H-diazirin-3-yl)butanoic acid serves as a versatile building block for bioconjugation . It enables the introduction of various functional groups into biomolecules, facilitating the study of biological processes and the development of diagnostic tools.
Photodynamic Therapy (PDT)
The diazirine group’s reactivity upon light activation is explored in photodynamic therapy as a potential strategy to target and destroy cancer cells . By conjugating the compound to tumor-targeting ligands, it can be used to generate reactive species in the presence of light, inducing cytotoxic effects selectively in cancerous tissues.
Neuroscience Research
In neuroscience, photoaffinity labeling with 4-(3-methyl-3H-diazirin-3-yl)butanoic acid aids in the study of neural receptors and transporters . It helps in elucidating the mechanisms of neurotransmitter release and reuptake, which are fundamental for understanding brain function and developing treatments for neurological disorders.
Environmental Science
Lastly, the environmental fate of diazirine compounds, including 4-(3-methyl-3H-diazirin-3-yl)butanoic acid , is a subject of study in environmental science . Researchers investigate how these compounds degrade under various conditions, which is essential for assessing their environmental impact and ensuring the safety of chemical releases.
Mecanismo De Acción
Target of Action
It is known that this compound is a photo-affinity labeling agent, which suggests that it can bind to various biological targets when exposed to ultraviolet light .
Mode of Action
The 4-(3-methyl-3H-diazirin-3-yl)butanoic acid interacts with its targets through a process called photo-affinity labeling. When exposed to ultraviolet light, the compound forms a covalent bond with the target molecule . This allows the compound to permanently mark the target, which can be useful for studying protein-protein interactions.
Biochemical Pathways
Pharmacokinetics
As a small molecule with a molecular weight of 14216 g/mol , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid ’s action depend on the specific proteins it targets. By forming a covalent bond with these proteins, the compound can affect their function, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of 4-(3-methyl-3H-diazirin-3-yl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s photo-affinity labeling property is dependent on the presence of ultraviolet light . Additionally, the compound’s storage temperature and physical form can also affect its stability .
Propiedades
IUPAC Name |
4-(3-methyldiazirin-3-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(7-8-6)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNAKSVTKFGFQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16297-97-5 | |
| Record name | 4-(3-methyl-3H-diazirin-3-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl (2E,2'E)-2,2'-[pyrimidine-4,6-diylbis(oxy-2,1-phenylene)]bis(3-methoxyprop-2-enoate)](/img/structure/B1426146.png)

![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)






![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)
